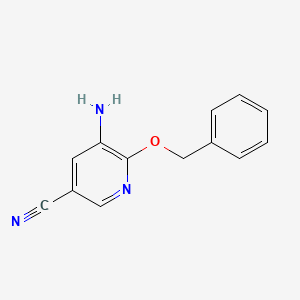
5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Substitution Reactions: The chloro and methylsulfonyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s structural features make it a candidate for drug discovery and development, particularly in the design of molecules with potential therapeutic effects.
Industry: It can be utilized in the development of new materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiazole ring and the chloro and methylsulfonyl groups can influence its binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiazol-2-amine: Lacks the chloro and methylsulfonyl groups, resulting in different chemical properties and reactivity.
5-(3-Chloro-4-methylphenyl)-4-methylthiazol-2-amine:
5-(3-Chloro-4-(methylsulfonyl)phenyl)thiazol-2-amine: Similar structure but without the 4-methyl group on the thiazole ring, influencing its chemical behavior and interactions.
Uniqueness
The presence of both the chloro and methylsulfonyl groups in 5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets
Propriétés
Formule moléculaire |
C11H11ClN2O2S2 |
|---|---|
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
5-(3-chloro-4-methylsulfonylphenyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11ClN2O2S2/c1-6-10(17-11(13)14-6)7-3-4-9(8(12)5-7)18(2,15)16/h3-5H,1-2H3,(H2,13,14) |
Clé InChI |
MFGIZMACDIJJTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N)C2=CC(=C(C=C2)S(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
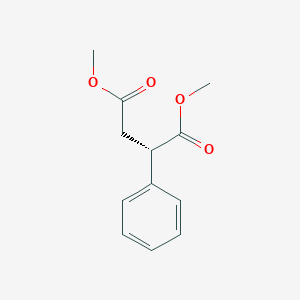

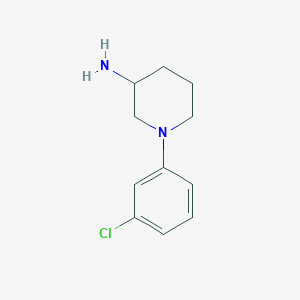
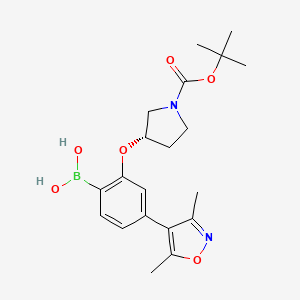
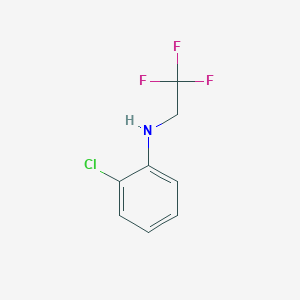
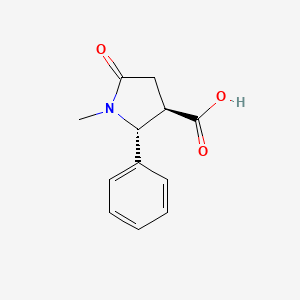
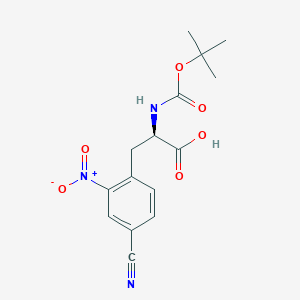
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13085976.png)
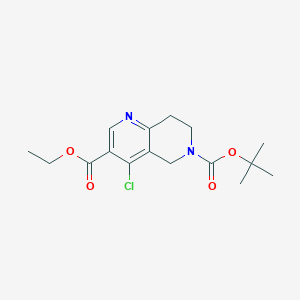

![6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13085992.png)
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
